molecular formula C8H8N2O2 B096967 1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium CAS No. 15966-52-6

1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium

Cat. No. B096967
Key on ui cas rn: 15966-52-6
M. Wt: 164.16 g/mol
InChI Key: XSOHMVMLXANIAU-UHFFFAOYSA-N
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Patent
US04343942

Procedure details

To a mixture containing nitroethane (9.0 g., 0.12 moles), benzofuroxan (13.6 g., 0.10 moles) and tetrahydrofuran (50 ml.) is added dropwise diethylamine (8.7 g., 0.12 moles). The reaction temperature rises almost to reflux upon addition. Upon completion, the mixture is allowed to cool and to stand overnight.
Name
nitroethane
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+]([CH2:4][CH3:5])([O-])=O.[CH:6]1[CH:14]=[CH:13][C:12]2[C:8](=[N:9][O:10][N+:11]=2[O-:15])[CH:7]=1.C(NCC)C>O1CCCC1>[OH:10][N:9]1[C:8]2[CH:7]=[CH:6][CH:14]=[CH:13][C:12]=2[N+:11]([O-:15])=[C:4]1[CH3:5]

Inputs

Step One
Name
nitroethane
Quantity
9 g
Type
reactant
Smiles
[N+](=O)([O-])CC
Name
Quantity
13.6 g
Type
reactant
Smiles
C1=CC2=NO[N+](=C2C=C1)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
8.7 g
Type
reactant
Smiles
C(C)NCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux upon addition
TEMPERATURE
Type
TEMPERATURE
Details
to cool

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ON1C(=[N+](C2=C1C=CC=C2)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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